molecular formula C17H12O3 B11938730 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde

Cat. No.: B11938730
M. Wt: 264.27 g/mol
InChI Key: ZBICYSNRNBRDBB-UHFFFAOYSA-N
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Description

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde (CAS: 5651-86-5) is a benzaldehyde derivative featuring a propargyl ether substituent at the para position of the benzoyl group. Its molecular formula is C₁₇H₁₂O₃ (Note: Corrected based on systematic naming; the original evidence refers to simpler derivatives like 4-(prop-2-yn-1-yloxy)benzaldehyde (C₁₀H₈O₂) in ). The compound is synthesized via Williamson ether synthesis, typically involving 4-hydroxybenzaldehyde and propargyl bromide in the presence of a base like K₂CO₃ or Cs₂CO₃, yielding ~90% under optimized conditions . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 9.95 (s, 1H, aldehyde), 7.90 (d, 2H, aromatic), 4.80 (s, 2H, -OCH₂-), 2.59 (s, 1H, alkyne-H) .
  • Physical Properties: Melting point 59–66°C, boiling point 226–264°C, density 1.08 g/cm³, and moderate water solubility (498–602 mg/L) .

The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a versatile intermediate in synthesizing triazole-containing compounds for anticancer, antiviral, and neuroprotective applications .

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

4-(4-prop-2-ynoxybenzoyl)benzaldehyde

InChI

InChI=1S/C17H12O3/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10,12H,11H2

InChI Key

ZBICYSNRNBRDBB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde can be synthesized by reacting benzaldehyde with propargyl alcohol in the presence of a catalyst at an appropriate temperature . This reaction typically involves the formation of an ether linkage between the benzaldehyde and the propargyl alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The alkyne tag can participate in click chemistry reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the alkyne tag.

Major Products Formed

    Oxidation: 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid.

    Reduction: 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzyl alcohol.

    Substitution: Various triazole derivatives formed via click chemistry.

Scientific Research Applications

Chemical Probe Synthesis

One of the primary applications of 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is in the synthesis of chemical probes. These probes are vital for studying various biological processes and interactions at the molecular level. The compound's ability to form covalent bonds upon activation by light allows researchers to investigate protein-ligand interactions and cellular mechanisms effectively.

Case Study: Photoaffinity Probes
In a study focusing on the development of photoaffinity probes, this compound was utilized to create probes targeting the mRNA decapping scavenger enzyme DcpS. The light-activated nature of the compound enabled selective labeling of the enzyme, facilitating the study of its role in RNA metabolism and degradation pathways .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel compounds through different organic reactions such as:

  • Knoevenagel Condensation : This reaction involves the condensation of aldehydes with active methylene compounds, which can lead to the formation of new carbon-carbon bonds.
Reaction TypeConditionsYield
KnoevenagelAcetyl chloride; DCM; 20°C65%

This reaction pathway highlights its versatility in organic synthesis, allowing for the creation of complex molecules that can be further modified for specific applications .

Development of Inhibitors

The compound has also been explored for its potential as an inhibitor in various biological pathways. For instance, it has been utilized in synthesizing sulfonamide photoaffinity inhibitors aimed at probing cellular γ-secretase activity. This application is crucial for understanding Alzheimer's disease mechanisms, where γ-secretase plays a significant role in amyloid precursor protein processing .

Data Tables

ApplicationDescriptionReference
Chemical Probe SynthesisUsed to create probes for studying protein interactions
Organic SynthesisServes as a precursor for various organic reactions
Inhibitor DevelopmentExplored as an inhibitor in biological pathways

Mechanism of Action

The mechanism of action of 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde involves its ability to form covalent bonds with biological targets upon activation by UV light . The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

4-(Prop-2-yn-1-yloxy)benzaldehyde vs. 4-(But-3-yn-1-yloxy)benzaldehyde

  • Structural Difference : The latter has a longer alkyne chain (butynyl vs. propynyl).
  • Synthetic Utility: Both undergo click reactions, but the longer chain in butynyl derivatives may alter steric effects and reaction kinetics. For example, 4-(but-3-yn-1-yloxy)benzaldehyde (3b) is used in Biginelli reactions to synthesize dihydropyrimidinones with calcium channel blocking activity .
  • Biological Activity : Propynyl derivatives show superior antiviral activity against SARS-CoV-2 (IC₅₀: 2.8–8.3 µM) compared to butynyl analogs, likely due to optimized alkyne-azide spatial alignment .

4-(Prop-2-yn-1-yloxy)benzaldehyde vs. 4-(1H-Imidazol-1-yl)benzaldehyde

  • Structural Difference : Replacement of the propargyl ether with an imidazole ring.
  • Antifungal Activity : Imidazole derivatives (e.g., 4ImBzT) exhibit selective activity against Cladosporium cladosporioides but are inactive against Candida albicans. In contrast, propargyl ether derivatives lack direct antifungal efficacy but serve as precursors for bioactive triazoles .
  • Reactivity: The imidazole group facilitates metal coordination (e.g., Mn²⁺ in nonlinear optical materials), whereas the propargyl group enables modular functionalization .

4-(Prop-2-yn-1-yloxy)benzaldehyde vs. 4-Hydroxybenzaldehyde

  • Functional Group : Propargyl ether vs. hydroxyl group.
  • Applications : 4-Hydroxybenzaldehyde is a precursor in antioxidant and anti-inflammatory agents (e.g., coral-derived benzaldehydes in ). The propargyl derivative’s alkyne moiety expands utility in bioconjugation and drug discovery .
  • Solubility : 4-Hydroxybenzaldehyde has higher water solubility (1.1 g/L) due to the polar hydroxyl group, whereas the propargyl ether reduces polarity .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Key Applications Biological Activity (Example) Reference
4-(Prop-2-yn-1-yloxy)benzaldehyde C₁₀H₈O₂ Propargyl ether, aldehyde Click chemistry, antiviral agents SARS-CoV-2 Mpro inhibition (IC₅₀: 2.8 µM)
4-(But-3-yn-1-yloxy)benzaldehyde C₁₁H₁₀O₂ Butynyl ether, aldehyde Calcium channel blockers Nifedipine-like activity
4-(1H-Imidazol-1-yl)benzaldehyde C₁₀H₈N₂O Imidazole, aldehyde Antifungal agents Active against C. cladosporioides
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxyl, aldehyde Antioxidants, anti-inflammatory Inhibits NO production (IC₅₀: 15 µM)

Key Research Findings

  • Antiviral Activity : Propargyl ether derivatives, when converted to triazole hybrids, show potent SARS-CoV-2 main protease inhibition (e.g., compound 4a: IC₅₀ = 2.8 µM) .
  • Neuroprotection: Dihydropyrimidinone derivatives synthesized from 4-(prop-2-yn-1-yloxy)benzaldehyde exhibit antioxidant capacity (EC₅₀: 12–45 µM) and acetylcholinesterase inhibition (IC₅₀: 8.3 µM) .

Biological Activity

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is an organic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, leading to diverse biochemical effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}O3_{3}
  • CAS Number : 1940176-38-4
  • Appearance : Colorless to pale yellow liquid

The compound features a benzaldehyde core with a prop-2-yn-1-yloxy group, which is known for its reactivity in click chemistry and potential for forming covalent bonds with biomolecules.

Target Interactions

The primary mode of action involves the UV light-induced covalent modification of biological targets. This mechanism allows the compound to alter the structure and function of proteins and nucleic acids, impacting various cellular processes .

Biochemical Pathways

The compound can influence several biochemical pathways depending on the specific ligand or pharmacophore it interacts with. Its ability to form covalent bonds enables it to act as a chemical probe for studying protein functions and interactions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Inhibition (%) Control (Ciprofloxacin)
Methicillin-resistant Staphylococcus aureus34%20%
Escherichia coli30%25%
Staphylococcus epidermidis32%22%

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on cancer cell lines. Studies have demonstrated that it can induce apoptosis, characterized by:

  • Morphological changes in treated cells
  • Externalization of phosphatidylserine
  • Changes in mitochondrial membrane potential

These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy against specific cancer types .

Click Chemistry Applications

The unique reactivity of this compound in click chemistry has been exploited in various studies. For instance, it has been utilized for bioconjugation purposes, allowing researchers to label biomolecules effectively .

Research Findings on Metabolic Pathways

Investigations into the metabolic pathways involving this compound reveal its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to serve as a prodrug highlights its potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution using 4-hydroxybenzaldehyde and 3-bromoprop-1-yne under basic conditions (e.g., K₂CO₃ in acetonitrile). Evidence from Acta Crystallographica Section E highlights refluxing with K₂CO₃ followed by extraction and recrystallization as key steps . To optimize efficiency:

  • Catalyst selection : Use anhydrous K₂CO₃ to minimize side reactions.
  • Solvent choice : Acetonitrile improves propargylation due to its polarity and inertness.
  • Temperature control : Maintain reflux conditions (~82°C for acetonitrile) to balance reaction rate and byproduct formation. Yield improvements (up to 87%) are achieved by stoichiometric control of reactants and inert atmosphere use .

Q. How can the aldehyde functional group in this compound be characterized spectroscopically?

  • ¹H-NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm.
  • IR spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the C=O stretch of the aldehyde.
  • X-ray crystallography : Provides definitive proof of the planar aldehyde moiety and conjugation with the aromatic system .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Hexane/ethyl acetate (3:1 v/v) is effective for recrystallization, yielding high-purity crystals. notes that slow evaporation at 4°C enhances crystal quality for structural studies .

Advanced Research Questions

Q. How do π-π stacking and hydrogen bonding influence the solid-state packing of this compound?

X-ray diffraction reveals planar molecular geometry with π-π interactions between benzoyl and benzaldehyde rings (interplanar distance: ~3.30 Å). Weak C–H···O hydrogen bonds (2.5–3.0 Å) between aldehyde oxygen and propargyl hydrogen stabilize ladder-like dimers. These interactions are critical for designing supramolecular assemblies or crystalline materials .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., propargyl vs. methyl groups) to isolate bioactive motifs.
  • Dose-response validation : Replicate experiments across independent labs to address variability, as seen in 4-hydroxybenzaldehyde derivative studies .

Q. How can computational methods predict reactivity in propargyl ether-containing systems like this compound?

  • DFT calculations : Model transition states for propargyl ether cleavage under acidic/basic conditions.
  • Molecular docking : Predict binding affinities for enzymes like cytochrome P450, which may oxidize the propargyl group. highlights similar approaches for dialdehyde macrocycle precursors .

Methodological Challenges

Q. Why might alternative pathways (e.g., Sonogashira coupling) fail in synthesizing this compound?

Propargyl ethers are sensitive to Pd catalysts, leading to undesired depropargylation. suggests avoiding transition metals; instead, use nucleophilic substitution under mild conditions .

Q. How to address low yields in scaled-up synthesis?

  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient).
  • Byproduct mitigation : Monitor for 4-hydroxybenzaldehyde dimerization via TLC and adjust reaction time .

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